3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a pyridopyrimidinone core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Construction of the pyridopyrimidinone core: This involves the cyclization of a suitable precursor, such as a pyrimidine derivative, with an appropriate aldehyde or ketone.
Introduction of substituents: The methoxypropyl and methylpropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridopyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazolidinone and pyridopyrimidinone derivatives.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and pyridopyrimidinone core can form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with a similar thiazolidinone ring structure.
Pyridopyrimidinone derivatives: Compounds with a similar pyridopyrimidinone core.
Uniqueness
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the combination of these two structural motifs and the specific substituents attached. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H24N4O3S2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O3S2/c1-13(2)12-21-17-14(18(25)23-8-5-4-7-16(23)22-17)11-15-19(26)24(20(28)29-15)9-6-10-27-3/h4-5,7-8,11,13,21H,6,9-10,12H2,1-3H3/b15-11- |
InChI Key |
FOKSQEWZGXXLJV-PTNGSMBKSA-N |
Isomeric SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCOC |
Canonical SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCOC |
Origin of Product |
United States |
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